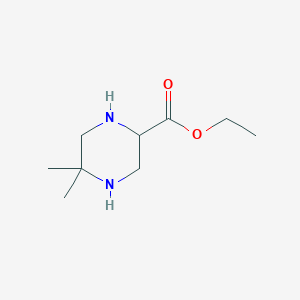

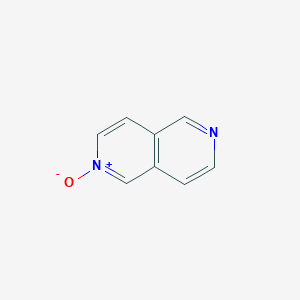

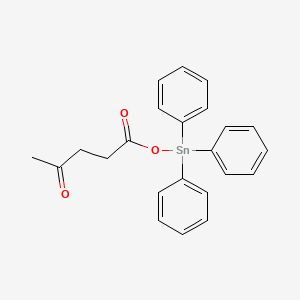

![molecular formula C21H30O4 B13817448 (8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)

(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydrocortisone-9,11,12,12-d4 is a deuterated form of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling, which allows for precise quantification of hydrocortisone levels in biological samples .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Hydrocortisone-9,11,12,12-d4 involves the incorporation of deuterium atoms at specific positions on the hydrocortisone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts under controlled reaction conditions. The process typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective deuteration at the desired positions .

Industrial Production Methods

Industrial production of Hydrocortisone-9,11,12,12-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required isotopic purity and chemical specifications .

Análisis De Reacciones Químicas

Types of Reactions

Hydrocortisone-9,11,12,12-d4 undergoes various chemical reactions, including:

Oxidation: Conversion to cortisone through the action of 11β-hydroxysteroid dehydrogenase.

Reduction: Formation of dihydrocortisols and tetrahydrocortisols through reduction reactions.

Substitution: Reactions involving the replacement of functional groups with deuterated analogs.

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, catalysts, and specific enzymes like 11β-hydroxysteroid dehydrogenase. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include deuterated analogs of hydrocortisone, cortisone, and various reduced forms such as dihydrocortisols and tetrahydrocortisols .

Aplicaciones Científicas De Investigación

Hydrocortisone-9,11,12,12-d4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

Mecanismo De Acción

Hydrocortisone-9,11,12,12-d4 exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction leads to the regulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects . The compound also inhibits the activity of phospholipase A2 and nuclear factor kappa B, further contributing to its anti-inflammatory properties .

Comparación Con Compuestos Similares

Hydrocortisone-9,11,12,12-d4 is unique due to its deuterated nature, which provides enhanced stability and precision in analytical applications. Similar compounds include:

Cortisol-9,11,12,12-d4: Another deuterated form of cortisol used for similar purposes.

Cortisone-2,2,4,6,6,9,12,12-d8: A deuterated analog of cortisone with applications in mass spectrometry.

18-Hydroxycorticosterone-9,11,12,12-d4: A deuterated form of 18-hydroxycorticosterone used in biochemical studies.

These compounds share similar applications but differ in their specific isotopic labeling and target analytes, highlighting the versatility and specificity of Hydrocortisone-9,11,12,12-d4 in research and industrial settings.

Propiedades

Fórmula molecular |

C21H30O4 |

|---|---|

Peso molecular |

350.5 g/mol |

Nombre IUPAC |

(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1/i6D,9D2,16D/t6-,15+,16-,17-,19-,20-,21-/m0 |

Clave InChI |

WHBHBVVOGNECLV-KXPKTHLHSA-N |

SMILES isomérico |

[H][C@]1([C@]2([C@@H](CCC3=CC(=O)CC[C@@]32C)[C@@H]4CC[C@@]([C@]4(C1([2H])[2H])C)(C(=O)CO)O)[2H])[2H] |

SMILES canónico |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

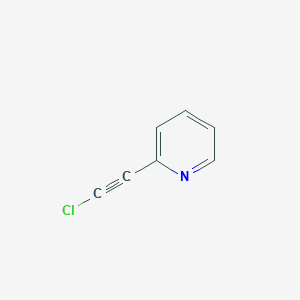

![3-Pyridinecarboxylic acid, 2-[[4-hydroxy-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B13817426.png)

![3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)